molecular formula C17H17F2NO B167231 bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol CAS No. 131180-45-5

bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol

Cat. No. B167231
M. Wt: 289.32 g/mol
InChI Key: MFOIELLUBQRIOJ-INIZCTEOSA-N
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Description

Bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol is a colorless, water-soluble liquid . It is derived from the aromatic hydrocarbon benzene and is a fluorinated derivative of benzhydrol . This compound exhibits unique molecular structure and properties, making it a versatile compound with widespread applications in various scientific and industrial endeavors .


Molecular Structure Analysis

The molecular structure of bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol include a boiling point of 143 °C, a melting point of 43-45 °C, and a molecular weight of 220.21 g/mol . It is a colorless, water-soluble liquid .

Future Directions

The future directions for bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol could involve its use in the synthesis of new pyrrolidine compounds with different biological profiles . Its unique molecular structure and properties make it a versatile compound with potential for widespread applications in various scientific and industrial endeavors .

properties

IUPAC Name

bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO/c18-14-7-3-12(4-8-14)17(21,16-2-1-11-20-16)13-5-9-15(19)10-6-13/h3-10,16,20-21H,1-2,11H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOIELLUBQRIOJ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol

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